ALW-II-41-27

Kinase inhibitor EphA2 Type II inhibitor

ALW-II-41-27 is the definitive Type II EphA2/RET kinase inhibitor, delivering 70-fold greater EphA2 potency than NG-25 and unique activity against the dasatinib-resistant RET V804M mutant (IC50 = 15.8 nM). Unlike broad-spectrum inhibitors, its moderate Src IC50 (14 nM) minimizes confounding off-target effects, enabling cleaner signaling studies. Demonstrated in vivo efficacy and a favorable 10-day toxicity profile make it the preferred tool for EphA2-dependent tumor models. For matched-control experiments, pair with RG-25 to attribute phenotypes specifically to EphA2 inhibition.

Molecular Formula C32H32F3N5O2S
Molecular Weight 607.7 g/mol
CAS No. 1186206-79-0
Cat. No. B605359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALW-II-41-27
CAS1186206-79-0
SynonymsALW-II-41-27;  ALW II-41-27;  ALWII-41-27;  ALW-II-4127;  ALW II-4127;  ALWII-4127.
Molecular FormulaC32H32F3N5O2S
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F
InChIInChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)
InChIKeyHYWXBDQAYLPMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ALW-II-41-27 (CAS 1186206-79-0) – Key Baseline Characteristics and Procurement-Supporting Data


ALW-II-41-27 (N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[[[5-(2-thienyl)-3-pyridinyl]carbonyl]amino]benzamide) is a type II multi-kinase inhibitor that targets Eph receptor tyrosine kinases, including EphA2 and EphA3, as well as Src, RET, Kit, and other kinases [1]. Its molecular formula is C32H32F3N5O2S (MW: 607.69), and it is available in purities exceeding 98% (HPLC) from multiple reputable vendors for research use .

Why Substituting ALW-II-41-27 with General-Purpose EphA2 or Multi-Kinase Inhibitors Fails to Reproduce Key Experimental Outcomes


ALW-II-41-27 is not a generic ATP-competitive kinase inhibitor. It functions as a type II inhibitor that stabilizes the DFG-out inactive conformation of its target kinases, and its structural features yield a selectivity profile distinct from both EphA2-selective agents and broad-spectrum inhibitors like dasatinib. The compound's key structural element—a 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore—confers a unique combination of potency against EphA2 and RET mutants while sparing certain off-targets that other multi-kinase inhibitors potently engage [1]. Consequently, substitution with compounds such as dasatinib, nilotinib, or even the parent analog NG25 will produce different target engagement signatures and divergent cellular and in vivo phenotypes. The quantitative evidence below substantiates why ALW-II-41-27 is not freely interchangeable with related compounds.

ALW-II-41-27 Comparative Quantitative Evidence: Direct Head-to-Head and Cross-Study Data Versus Closest Analogs


EphA2 Potency: ALW-II-41-27 Demonstrates 70-Fold Greater Inhibitory Activity than Its Parent Analog NG25

ALW-II-41-27, a structural analog of RG-25 (also known as NG25), exhibits a dramatically enhanced type II kinase inhibitory activity against EphA2. In a cell-free kinase assay, ALW-II-41-27 achieves an IC50 of 11 nM, compared to 770 nM for the parent compound NG25 under identical assay conditions . This improvement stems from optimized binding to both the ATP-binding pocket and an adjacent allosteric site near the DFG motif. The differential activity is not observed across all kinases in the target profile, underscoring the compound-specific nature of this enhancement .

Kinase inhibitor EphA2 Type II inhibitor

RET Kinase Mutant Inhibition: ALW-II-41-27 Retains Potent Activity Against Gatekeeper Mutant RET V804M That Confers Resistance to Dasatinib and Other RET Inhibitors

ALW-II-41-27 potently inhibits wild-type RET kinase (IC50 = 24.7 nM) and maintains substantial activity against the clinically relevant gatekeeper mutant RET V804M (IC50 = 15.8 nM), which is known to confer resistance to the multi-kinase inhibitor dasatinib [1]. In contrast, dasatinib shows reduced potency against the RET V804M mutant [2]. Furthermore, ALW-II-41-27 inhibits proliferation of medullary thyroid carcinoma cells harboring RET point mutants with an IC50 range of 1.0–5.7 nM [3].

RET kinase Gatekeeper mutation Drug resistance

Src Kinase Selectivity: ALW-II-41-27 Exhibits Moderate Src Inhibition (IC50 = 14 nM), in Contrast to the Sub-Nanomolar Potency of Dasatinib

ALW-II-41-27 inhibits Src kinase with an IC50 of 14 nM [1]. In comparison, dasatinib, a prototypical Bcr-Abl/Src inhibitor, displays an IC50 of approximately 0.5 nM against Src in similar assays . This ~28-fold difference in Src inhibitory potency translates to distinct cellular signaling perturbation profiles. ALW-II-41-27's primary target engagement is biased toward EphA2 and RET, whereas dasatinib's profile is dominated by Abl and Src family kinases. For investigators studying EphA2-dependent processes, the lower Src potency of ALW-II-41-27 reduces confounding effects from Src inhibition that would otherwise complicate data interpretation when using dasatinib.

Src kinase Selectivity profile Multi-kinase inhibitor

In Vivo Tumor Growth Inhibition: ALW-II-41-27 Suppresses H358 NSCLC Xenograft Growth at Doses That Are Well-Tolerated, with Direct Target Engagement Validation

In a direct comparative in vivo study using H358 non-small cell lung cancer (NSCLC) xenografts, mice treated with ALW-II-41-27 (15 mg/kg, i.p., b.i.d.) exhibited significant tumor growth inhibition, while the parent analog NG-25 showed no appreciable anti-tumor effect at the same dose [1]. At an escalated dose of 30 mg/kg, ALW-II-41-27 induced tumor regression over 5 days of treatment [2]. In situ target engagement analysis via chemical proteomics (KiNativ) confirmed that ALW-II-41-27 occupies its intended kinase targets (EphA2, Src, etc.) within tumor tissue [3]. A separate preclinical toxicology assessment demonstrated that daily intraperitoneal administration of 20 mg/kg for 10 days produced no significant changes in body weight, organ pathology, or blood chemistry parameters [4].

NSCLC xenograft In vivo efficacy Target engagement

ALW-II-41-27: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Investigating EphA2-Dependent Signaling in Cancer Models with Minimal Src Family Kinase Interference

ALW-II-41-27 is the preferred tool compound for studies focused on EphA2 biology in cellular and in vivo cancer models. Its 70-fold improved EphA2 potency over NG-25 ensures robust target inhibition, while its moderate Src IC50 of 14 nM [4] offers a distinct advantage over the sub-nanomolar Src inhibition exhibited by dasatinib. This selectivity profile reduces the confounding effects of potent Src/Abl inhibition, allowing for a cleaner dissection of EphA2-specific signaling pathways in proliferation, migration, and survival assays.

Evaluating RET-Dependent Signaling in Contexts Involving Gatekeeper Mutation V804M

For researchers investigating RET kinase signaling in thyroid cancer or other RET-driven models, ALW-II-41-27 provides a unique capability: it maintains low nanomolar potency against the gatekeeper mutant RET V804M (IC50 = 15.8 nM) , a mutation that confers resistance to dasatinib and other RET inhibitors. This property makes ALW-II-41-27 a valuable tool for probing RET function in models that harbor or may acquire this resistance mutation, and for validating RET as a therapeutic target in such contexts.

In Vivo Preclinical Efficacy Studies in NSCLC and Other EphA2-Expressing Tumor Xenografts

ALW-II-41-27 is validated for in vivo use in mouse xenograft models, with demonstrated tumor growth inhibition and regression at well-tolerated doses (15–30 mg/kg i.p., b.i.d.) . The compound's favorable toxicity profile, as documented in a 10-day repeat-dose study showing no significant organ pathology or body weight changes [4], supports its application in longer-term preclinical oncology studies. Researchers seeking a tool compound with established in vivo efficacy and safety data for EphA2-dependent tumor models should prioritize ALW-II-41-27 over less characterized alternatives.

Differentiating EphA2-Specific Effects from General Type II Kinase Inhibitor Scaffold Activity

Given that ALW-II-41-27 and the parent analog RG-25 (NG25) exhibit highly similar kinase-targeting profiles with the notable exception of EphA2 , researchers can employ a dual-compound approach: using ALW-II-41-27 to inhibit EphA2 and RG-25 as a matched control that lacks potent EphA2 activity. This strategy enables the specific attribution of observed phenotypes to EphA2 inhibition, a critical advantage for target validation studies and mechanistic investigations.

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